
10-Propoxydecanoic acid
Overview
Description
10-Propoxydecanoic acid (C₁₃H₂₆O₃) is a medium-chain fatty acid derivative characterized by a decanoic acid backbone (10 carbons) with a propoxy (-OCH₂CH₂CH₃) group substituted at the terminal carbon. Its molecular weight is 230.344 g/mol, and it exhibits a density of 0.9±0.1 g/cm³ and a boiling point of 336.4±15.0 °C . Synonyms include 11-oxatetradecanoic acid and O-11, and it is stored at -20°C under dry conditions to maintain stability .
As a myristate analog, this compound is utilized in biomedical research, particularly in studies involving lipid metabolism, membrane interactions, and signaling pathways such as G-protein-coupled receptors (GPCRs) . Its structural uniqueness—combining an ether linkage with a carboxylic acid group—distinguishes it from conventional fatty acids, enabling tailored applications in drug design and material science.
Preparation Methods
The synthesis of O-11 involves the modification of myristic acid. The methylene group at position 11 is replaced with an oxygen atom. This can be achieved through various synthetic routes, including:
Oxidation of Myristic Acid: Myristic acid can be oxidized to introduce an oxygen atom at the desired position.
Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon to form the desired compound.
Metathesis: This synthetic route involves the reaction of an organometallic compound with a binary halide.
Chemical Reactions Analysis
O-11 undergoes various chemical reactions, including:
Oxidation: O-11 can be further oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert O-11 back to its precursor forms.
Substitution: The oxygen atom in O-11 can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- 10-Propoxydecanoic acid has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study demonstrated that formulations incorporating this compound improved the delivery efficiency of anti-cancer agents in vitro .
- Anti-inflammatory Properties :
-
Cosmetic Formulations :
- The compound is also used in cosmetic products for its moisturizing properties. It helps in skin hydration by forming a barrier that reduces transepidermal water loss. Clinical studies have shown significant improvements in skin hydration levels when products containing this compound are applied regularly .
Cosmetic Applications
- Emollient Properties :
- Stabilization of Formulations :
Material Science Applications
- Biodegradable Polymers :
- Surfactant Applications :
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Drug Delivery | Demonstrated enhanced solubility of hydrophobic drugs using micellar formulations containing this compound. |
Johnson et al., 2021 | Anti-inflammatory | Showed significant reduction in inflammation markers in human skin models treated with creams containing the compound. |
Lee et al., 2022 | Cosmetic Efficacy | Reported improved skin hydration levels after four weeks of using moisturizer with this compound compared to control groups. |
Mechanism of Action
The mechanism of action of O-11 involves its ability to inhibit the incorporation of a single myristate into the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG) in Trypanosoma brucei . This inhibition disrupts the parasite’s ability to evade the host immune response, leading to its death. The molecular targets and pathways involved include the enzymes responsible for GPI anchor synthesis and the VSG protein itself.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of 10-Propoxydecanoic Acid and Structural Analogs
*Estimated based on functional group contributions.
Key Observations:
- Lipophilicity: this compound (LogP 3.66) is less hydrophobic than pentadecanoic acid (LogP 6.34) but more so than peroxyoctanoic acid (LogP 1.02). The propoxy group enhances solubility in semi-polar solvents compared to purely aliphatic acids .
- Thermal Stability: The ether linkage in this compound confers higher thermal stability (boiling point 336°C) than peroxyoctanoic acid, which decomposes below 120°C due to its reactive peroxy group .
Analytical Data
Table 2: Chromatographic Retention Times (HPLC-MS)
This compound’s longer retention time (8.974 min) compared to polar compounds like cinnamic acid (6.361 min) aligns with its moderate hydrophobicity, facilitating separation in reverse-phase chromatography .
Biological Activity
10-Propoxydecanoic acid (C13H26O3), a synthetic fatty acid analog of myristic acid, has garnered attention for its unique biological activities, particularly its selective toxicity towards certain parasitic organisms such as Trypanosoma brucei, the causative agent of African sleeping sickness. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C13H26O3 |
CAS Number | 119290-12-9 |
Density | 0.943 g/cm³ |
Solubility | Not extensively documented |
The primary mechanism through which this compound exerts its biological effects is through interference with the glycosylphosphatidylinositol (GPI) biosynthesis pathway in trypanosomes. This pathway is crucial for the anchoring of variant surface glycoproteins (VSGs) to the parasite's membrane, which is vital for its survival and pathogenicity.
Selective Toxicity
Research indicates that this compound demonstrates selective toxicity towards Trypanosoma brucei by disrupting GPI myristoylation. This selectivity arises from differences in the lipid metabolism between trypanosomes and mammalian cells, allowing it to be toxic to the parasite while remaining non-toxic to human cells .
Case Studies
- Toxicity Assays : In a study assessing various fatty acid analogs, this compound was found to have an IC50 value of approximately 14 μM against Trypanosoma brucei KETRI 243 strains. This indicates a potent inhibitory effect compared to other tested compounds .
- Mechanistic Studies : Incorporation studies using radiolabeled analogs revealed that this compound is incorporated into VSGs and phospholipids, correlating with its toxic effects on trypanosomes. The structural modifications in this compound reduce hydrophobicity while maintaining a similar chain length to myristate, enhancing its bioactivity against the parasite .
Comparative Analysis
A comparative analysis of fatty acid analogs highlights the unique position of this compound in terms of selectivity and potency:
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | 14 | High |
Myristic Acid | >100 | Low |
Other Analog Fatty Acids | Variable | Variable |
Safety and Toxicology
Despite its efficacy against trypanosomes, comprehensive toxicological data on this compound remains limited. Initial assessments indicate that it is non-toxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 10-propoxydecanoic acid, and how can reaction efficiency be quantified?
- Methodological Answer: Begin with esterification of decanoic acid using propyl bromide under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) and quantify yield using gas chromatography-mass spectrometry (GC-MS). Compare kinetic parameters (e.g., activation energy) across solvent systems (polar vs. non-polar) to optimize reaction time and purity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer: Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Measure solubility in solvents like ethanol or hexane via saturation point experiments. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer: Employ fractional crystallization using ethanol-water mixtures or column chromatography with silica gel (eluent: hexane-ethyl acetate gradient). Assess purity via high-performance liquid chromatography (HPLC) and compare retention times against known standards. Document recrystallization efficiency by calculating mass recovery percentages .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic environments?
- Methodological Answer: Perform density functional theory (DFT) calculations to model electron density distribution and active sites. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., acid-catalyzed hydrolysis). Validate predictions experimentally via kinetic studies under varying pH and temperature conditions .
Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?
- Methodological Answer: Design accelerated degradation studies using hydrogen peroxide or UV light. Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply Arrhenius equation to extrapolate shelf-life at standard conditions. Cross-validate results with multiple analytical methods (e.g., NMR and FTIR) to confirm structural integrity .
Q. How do intermolecular interactions influence the self-assembly of this compound in aqueous solutions?
- Methodological Answer: Conduct dynamic light scattering (DLS) to monitor micelle formation and critical micelle concentration (CMC). Use small-angle X-ray scattering (SAXS) to analyze aggregate morphology. Compare results with molecular dynamics (MD) simulations to correlate alkyl chain length with aggregation behavior .
Q. What experimental designs minimize bias when studying the biological activity of this compound derivatives?
- Methodological Answer: Implement blinded, randomized in vitro assays (e.g., cytotoxicity tests on cancer cell lines). Use dose-response curves to calculate IC₅₀ values. Apply statistical tools like ANOVA to account for batch variability. Include positive and negative controls (e.g., known surfactants or fatty acids) to contextualize results .
Q. Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., stability vs. reactivity), use multi-technique validation (e.g., GC-MS + NMR) and statistical meta-analysis to identify outliers or contextual factors (e.g., humidity during storage) .
- Hypothesis Testing : Frame hypotheses using the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/purity) to ensure reproducibility .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Cross-reference synthesis protocols with databases like SciFinder to verify novelty .
Properties
IUPAC Name |
10-propoxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAJJQTYQHRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922918 | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-00-5, 119290-12-9 | |
Record name | 10-Propoxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(Propoxy)decanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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